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Get Quote

Bromadol (BDPC) Profile

The table below summarizes the core identity and early data for bromadol.

Attribute Description

Systematic Name 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol
[1]

Common Name Bromadol [1]

Developer The Upjohn Company (1970s) [2] [1]

Initial Reported Potency ~10,000x morphine (1979 animal study) [1]

Revised Potency (Active
Isomer)

504x morphine (later study with modern techniques) [1]

Chemical Class Arylcyclohexylamine; fully synthetic opioid [1]
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The primary source for initial animal data is a 1979 study by Lednicer and VonVoigtlander. Key

methodological details and findings are summarized below.

Study Aspect Reported Methodology & Findings

Key Study Lednicer D, VonVoigtlander PF. "4-(p-Bromophenyl)-4-(dimethylamino)-1-

phenethylcyclohexanol, an extremely potent representative of a new analgesic
series." Journal of Medicinal Chemistry, 1979 [1].

Experimental
Models

Animal models (in vivo) [1].

Analgesic Assay The phenylquinone-induced writhing test in mice was a standard assay for
screening analgesic activity during that period [2].

Initial Potency
Estimate

Approximately 10,000 times the potency of morphine [1].

Critical
Methodological
Note

Early screening techniques estimated potency based on racemic mixtures (a
50/50 mix of both stereoisomers) [1].

Revised Potency Later studies using more modern and selective techniques assigned a potency

of 504 times that of morphine to the more active trans-isomer [1].

Experimental Protocol Context

While the exact procedural details of the 1979 study are not fully detailed in the searched sources, the

general workflow for such early-stage analgesic screening can be summarized. The diagram below outlines

this typical process.
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Typical workflow for early-stage analgesic compound screening

Key methodological considerations for these early studies include:

Analgesic Screening: The phenylquinone-induced writhing test was a common chemical assay
where a noxious agent is injected intraperitoneally in mice, causing a characteristic stretching/writhing

response. A reduction in writhes after compound administration indicates analgesic potency [2].
Stereochemistry: The large difference between initial and revised potency estimates highlights the

critical importance of stereochemistry [2]. Many compounds are chiral, existing as non-
superimposable mirror images (enantiomers) that can have vastly different pharmacological activities.

Early potency estimates for bromadol were based on the racemic mixture, while the later, more
refined value reflects the activity of the purified, more active trans-isomer [1].
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Mechanisms of Action & Toxicity

Bromadol is a potent synthetic agonist of the μ-opioid receptor (MOR) [3]. Activation of MOR initiates a

complex intracellular signaling cascade, illustrated below.

Bromadol
(μ-opioid receptor agonist)

μ-Opioid Receptor (MOR)

Gαi/o Protein

↓ cAMP production K+ Channel
(Activation)

Ca2+ Channel
(Inhibition)

Effects:
Analgesia, Euphoria,

Respiratory Depression
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Simplified μ-opioid receptor signaling pathway

Beyond the primary mechanism, synthetic opioids like bromadol may also interact with other

neurotransmitter systems, which could contribute to their toxicity profile or explain why reversal with

naloxone is sometimes less effective than expected [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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